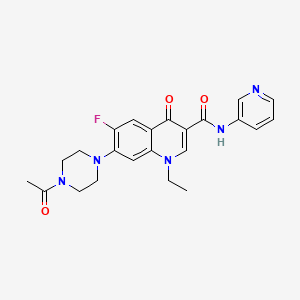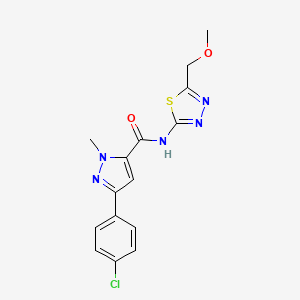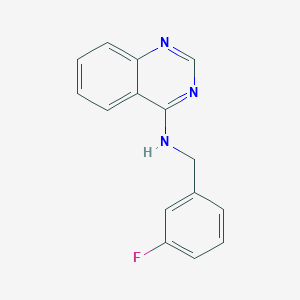![molecular formula C18H27ClN4O2 B11000157 4-(4-chlorophenyl)-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11000157.png)
4-(4-chlorophenyl)-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sibutramine , belongs to the class of cyclobutylalkylamines. It gained prominence as an anti-obesity drug due to its appetite-suppressing effects. Sibutramine acts by inhibiting the reuptake of serotonin, norepinephrine, and dopamine in the brain, leading to reduced food intake and increased energy expenditure .
Preparation Methods
Synthetic Routes::
Tandem Grignard–Reduction Reactions:
One-Pot Conversion:
Industrial Production:: Sibutramine is synthesized on an industrial scale using these methods.
Chemical Reactions Analysis
Sibutramine undergoes various reactions:
Oxidation: It can be oxidized to form its hydroxylated metabolites.
Reduction: Reduction of the cyclobutyl ring leads to metabolites like 1-[(4-chlorophenyl)cyclobutyl]-3-methylbutylamine (3).
Substitution: The compound can participate in substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: These reactions yield metabolites like N-{1-[(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine (2) and others.
Scientific Research Applications
Sibutramine has been studied extensively:
Obesity Treatment: Its appetite-suppressing properties make it useful for weight management.
Neurotransmitter Modulation: By affecting serotonin, norepinephrine, and dopamine levels, it impacts mood and cognition.
Cardiovascular Effects: Sibutramine’s cardiovascular risks led to its withdrawal from the market in some countries.
Mechanism of Action
Molecular Targets: Sibutramine primarily targets serotonin and norepinephrine transporters.
Pathways Involved: It modulates central nervous system pathways related to appetite control and thermogenesis.
Comparison with Similar Compounds
Uniqueness: Sibutramine’s dual mechanism (serotonin and norepinephrine reuptake inhibition) sets it apart.
Similar Compounds: Other anti-obesity drugs include orlistat, phentermine, and liraglutide.
Properties
Molecular Formula |
C18H27ClN4O2 |
|---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[2-(3-methylbutylamino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C18H27ClN4O2/c1-14(2)7-8-20-17(24)13-21-18(25)23-11-9-22(10-12-23)16-5-3-15(19)4-6-16/h3-6,14H,7-13H2,1-2H3,(H,20,24)(H,21,25) |
InChI Key |
CEOYQDOFMBSETK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CNC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxamide](/img/structure/B11000081.png)

![dimethyl N-{[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-aspartate](/img/structure/B11000090.png)
![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B11000100.png)
![N-(3,5-dichlorophenyl)-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B11000102.png)
![3-methyl-4-oxo-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B11000105.png)
![3-chloro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide](/img/structure/B11000116.png)
![4-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B11000120.png)


![N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B11000139.png)

![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B11000164.png)
![2-[(2-Phenylmorpholino)methyl]-1(2H)-phthalazinone](/img/structure/B11000169.png)
